molecular formula C11H25NO2 B104116 N,N-Dimethylformamide di-tert-butyl acetal CAS No. 36805-97-7

N,N-Dimethylformamide di-tert-butyl acetal

Cat. No.: B104116
CAS No.: 36805-97-7
M. Wt: 203.32 g/mol
InChI Key: DBNQIOANXZVWIP-UHFFFAOYSA-N
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Description

N,N-Dimethylformamide di-tert-butyl acetal (CAS 36805-97-7, C₁₁H₂₅NO₂, MW 203.33 g/mol) is a specialized reagent widely used in organic synthesis for introducing tert-butoxy groups. It acts as a tert-butoxy donor in esterification and alkylation reactions, enabling the protection of hydroxyl and carboxylic acid groups . Key applications include:

  • Synthesis of tert-butyl esters (e.g., in peptide and fluorescein derivatives) .
  • Protection of hydroxyl groups in morphine analogs and heterocycles .
  • Facilitating molecular cyclization in indoline synthesis .

The compound is commercially available (e.g., Thermo Scientific, TCI America) as a moisture-sensitive, colorless liquid, priced at $205.40/5 mL .

Preparation Methods

Laboratory-Scale Synthesis via Transacetalization

The most widely documented method involves the transacetalization of N,N-dimethylformamide dimethyl acetal with tert-butanol under catalytic conditions . This reaction proceeds via nucleophilic substitution, where tert-butanol displaces methanol from the dimethyl acetal precursor.

Reaction Procedure and Conditions

A representative protocol involves:

  • Reactants :

    • N,N-Dimethylformamide dimethyl acetal (59.5 g, 0.5 mol)

    • Dry tert-butanol (147 mL, 1.5 mol)

  • Catalyst : 2,4,6-Tri-tert-butylphenol (300 mg)

  • Solvent : Toluene (400 mL)

  • Apparatus : Reflux setup with a Goodloe distillation column for continuous methanol removal.

The mixture is heated to 100–115°C under nitrogen for 48 hours , during which methanol is distilled off at a rate of 2 drops/min . Additional tert-butanol (50 mL, 0.52 mol) is introduced, and the reaction continues for 42 hours to maximize conversion . Crude product distillation yields 53.2 g (52%) of pure this compound as a colorless liquid.

Table 1: Laboratory-Scale Synthesis Parameters

ParameterValue
Reaction Temperature100–115°C
Reaction Time90 hours (total)
Catalyst Loading0.5 wt% (relative to acetal)
SolventToluene
Yield52%

Mechanistic Insights

The reaction follows a stepwise nucleophilic substitution mechanism:

  • Methanol Elimination : The dimethyl acetal undergoes acid-catalyzed cleavage, releasing methanol.

  • tert-Butoxy Attack : tert-Butanol nucleophilically replaces the methoxy group, stabilized by the phenolic catalyst.

  • Equilibrium Shift : Continuous methanol removal via distillation drives the equilibrium toward product formation .

Industrial Production Considerations

While laboratory methods prioritize yield and purity, industrial protocols emphasize cost efficiency and safety . Key adaptations include:

Solvent and Catalyst Optimization

  • Solvent Recycling : Toluene is recovered and reused to reduce raw material costs.

  • Catalyst Alternatives : Bulkier phenols (e.g., 2,6-di-tert-butylphenol) are substituted to minimize side reactions at scale .

Distillation Enhancements

Industrial setups employ fractionating columns with higher theoretical plates to improve separation efficiency. This reduces energy consumption during methanol removal and final product purification.

Challenges and Mitigation Strategies

Moisture Sensitivity

The product is highly moisture-sensitive, necessitating:

  • Strict Anhydrous Conditions : Molecular sieves (3Å) are added to solvents and reactants.

  • Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent hydrolysis .

Byproduct Management

  • Methanol Co-Production : Requires careful disposal due to flammability and toxicity.

  • Unreacted tert-Butanol Recovery : Distillation residues are reprocessed to recover tert-butanol, improving overall atom economy.

Comparative Analysis of Methodologies

Table 2: Key Performance Metrics Across Scales

MetricLaboratory ScaleIndustrial Scale
Yield52%65–70%*
Reaction Time90 hours48–72 hours
Solvent ConsumptionHighOptimized
Energy EfficiencyModerateHigh
*Estimated based on process intensification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylformamide di-tert-butyl acetal undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form N,N-dimethylformamide and tert-butyl alcohol.

    Protection Reactions: It is commonly used to protect carboxylic acid groups in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the acetal group.

Major Products Formed

    N,N-Dimethylformamide: Formed during hydrolysis reactions.

    tert-Butyl Alcohol: Also formed during hydrolysis reactions.

Scientific Research Applications

Synthetic Chemistry

Role as a Protecting Group
DMF-DTBA is primarily used as a protecting group for amines and carboxylic acids in organic synthesis. This allows chemists to selectively modify other functional groups without affecting the protected moieties. For example, it facilitates the synthesis of tert-butyl esters from carboxylic acids, which can be crucial in multi-step reactions.

Case Study: Synthesis of Pyrrole Esters
In a notable study, DMF-DTBA was employed to prepare tert-butyl esters of pyrrole and indolecarboxylic acids. This method demonstrated high selectivity and efficiency, making it a valuable tool in synthetic organic chemistry .

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates
DMF-DTBA is integral in the synthesis of various pharmaceutical intermediates. It enhances the efficiency of drug formulation processes by providing stable and reactive intermediates.

Example: PPARγ Agonist Synthesis
In research involving the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), DMF-DTBA was used to protect the carboxylic acid group of the agonist GW7845. This protection step was essential for subsequent radiolabeling with Carbon-11, facilitating biodistribution studies .

Polymer Science

Reagent in Polymerization Reactions
In polymer science, DMF-DTBA acts as both a solvent and reagent in polymerization reactions. Its properties allow for the production of high-performance polymers with tailored characteristics.

Application in Coatings and Adhesives
The compound's ability to enhance adhesion and durability makes it suitable for developing advanced materials like coatings and adhesives .

Analytical Chemistry

Improvement in Chromatographic Techniques
DMF-DTBA is utilized in chromatographic methods to improve the separation and analysis of complex mixtures. Its role as a derivatizing agent enhances the detectability of various compounds during analysis.

Material Science

Development of Advanced Materials
In material science, DMF-DTBA contributes to the creation of specialty chemicals and materials. Its unique properties allow researchers to develop innovative solutions that meet specific industrial needs .

Summary Table of Applications

Field Application Example/Case Study
Synthetic ChemistryProtecting group for amines/carboxylic acidsSynthesis of tert-butyl esters
Pharmaceutical DevelopmentSynthesis of pharmaceutical intermediatesPPARγ agonist GW7845 synthesis
Polymer ScienceSolvent/reagent in polymerizationProduction of high-performance polymers
Analytical ChemistryEnhances chromatographic techniquesImproved separation in complex mixtures
Material ScienceDevelopment of advanced materialsSpecialty chemicals for coatings and adhesives

Mechanism of Action

The mechanism of action of N,N-Dimethylformamide di-tert-butyl acetal involves the formation of a stable acetal group that protects carboxylic acid moieties from unwanted reactions. The acetal group can be selectively removed under specific conditions, allowing for the controlled release of the carboxylic acid group. This protection-deprotection strategy is widely used in organic synthesis to improve the efficiency and selectivity of chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetals

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

  • Structure : Methyl groups instead of tert-butyl.
  • Reactivity : Faster kinetics due to smaller alkyl groups; prone to methylation side reactions .
  • Applications: Formation of amidines and enaminones (e.g., selenazadienes, pyrido[2,1-a]isoquinolines) . Synthesis of heterocycles via condensation with selenoureas or nitriles .
  • Limitations : Less selective in sterically hindered environments; may methylate unintended sites .

N,N-Dimethylformamide Diethyl Acetal (DMF-DEA)

  • Structure : Ethyl groups.
  • Reactivity : Intermediate between methyl and tert-butyl in steric bulk.
  • Applications :
    • Preparation of indole derivatives via condensation with carbonitriles .
    • Less commonly used than DMF-DMA but offers moderate selectivity.

N,N-Dimethylacetamide Dimethyl Acetal (DMA-DMA)

  • Structure : Dimethylacetamide backbone with methyl groups.
  • Reactivity : Similar to DMF-DMA but with altered electronic properties due to the acetamide group.
  • Applications: Limited evidence in provided sources but likely used in analogous amidation or alkylation reactions.

Key Differentiators of Di-tert-butyl Acetal

Steric Effects and Selectivity

  • The bulky tert-butyl group enhances selectivity in protecting hydroxyl or carboxyl groups, minimizing side reactions. For example, in synthesizing tert-butyl esters, it achieved 71% yield compared to 43% with trichloroacetamidate .
  • In contrast, DMF-DMA caused undesired methylation of pyridone nitrogen in acetyl homologation .

Stability and Handling

  • Moisture Sensitivity : Di-tert-butyl acetal requires anhydrous conditions, similar to other acetals .
  • Acid Incompatibility : Decomposes under strong acidic conditions, unlike dimethyl/ethyl analogs, which are more stable .

Data Tables

Table 1. Physical and Chemical Properties

Property Di-tert-butyl Acetal Dimethyl Acetal Diethyl Acetal
Molecular Formula C₁₁H₂₅NO₂ C₅H₁₃NO₂ C₇H₁₇NO₂
Molecular Weight 203.33 g/mol 131.16 g/mol 159.22 g/mol
Boiling Point Not reported ~90–100°C ~120–130°C
Solubility Toluene, benzene Polar solvents Polar solvents
Price (5 mL) $205.40 \sim$50–$100 \sim$100–$150

Table 2. Reaction Yields and Selectivity

Application Di-tert-butyl Acetal Yield Dimethyl Acetal Yield
tert-Butyl ester formation 71% N/A (side reactions)
Fluorescein tert-butylation 81% Not applicable
Acetyl homologation N/A 42% (with methylation)

Biological Activity

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DTBA) is an organic compound with significant applications in organic synthesis, particularly in the protection of carboxylic acid moieties. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

  • Chemical Formula : C₁₁H₂₅NO₂
  • CAS Number : 36805-97-7
  • Physical State : Colorless to almost colorless liquid
  • Boiling Point : 56-57 °C at 8 mm Hg
  • Density : 0.848 g/mL at 25 °C

DMF-DTBA is primarily used as a reagent for protecting carboxylic acids during chemical reactions, facilitating the study of biochemical pathways and the synthesis of various organic compounds .

Target of Action

The primary target for DMF-DTBA is the carboxylic acid moieties in biological molecules. It acts as a derivatizing agent, enabling the protection of these functional groups during synthetic transformations .

Mode of Action

DMF-DTBA functions by forming stable acetal groups with tert-butyl alcohol, which can be readily removed under mild conditions. This stability allows for effective protection during multi-step syntheses, particularly in complex organic reactions .

Biochemical Pathways

The compound is involved in various biochemical pathways, including:

  • Synthesis of tert-butyl esters from carboxylic acids.
  • Preparation of indolizines through intermolecular cyclization reactions .

Organic Synthesis

DMF-DTBA is widely utilized in organic synthesis for:

  • Protecting carboxylic acid groups to facilitate further reactions.
  • Synthesizing pharmaceutical intermediates and active pharmaceutical ingredients .

For instance, it has been successfully employed to prepare tert-butyl esters of pyrrole and indolecarboxylic acids, which are crucial in medicinal chemistry .

Case Studies

  • PPARγ Agonist Synthesis : In a study focusing on Peroxisome Proliferator-Activated Receptor γ (PPARγ), DMF-DTBA was used to protect the carboxylic acid group of the PPARγ agonist GW7845. This protection was essential for subsequent radiolabeling with Carbon-11, aiding in in vivo biodistribution studies.
  • Indolizine Preparation : DMF-DTBA has been employed in the preparation of indolizines via intermolecular cyclization of picolinium salts, showcasing its versatility as a reagent in synthetic organic chemistry .

Comparison with Related Compounds

Compound NameUnique Features
N,N-Dimethylformamide dimethyl acetalLess stable than DMF-DTBA; used for similar purposes
N,N-Dimethylformamide diethyl acetalProvides different protective capabilities
N,N-Dimethylformamide diisopropyl acetalVaries in stability and reactivity compared to DMF-DTBA

DMF-DTBA's unique ability to form stable acetals makes it particularly valuable for protecting carboxylic acids compared to other acetals, which may not offer the same level of stability or ease of removal under mild conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of N,N-Dimethylformamide di-tert-butyl acetal in organic chemistry?

this compound (DMF-DTBA) is widely used as a protecting group reagent and transacetalation agent . Key applications include:

  • Esterification : It converts carboxylic acids to tert-butyl esters under mild conditions (e.g., 95°C in toluene), enabling protection of acid-sensitive functionalities. Yields range from 60–78% depending on substrate steric effects .
  • Amidine Synthesis : Reacts with thio-/selenoamides to form N-acylamidines, intermediates for heterocycles like 1,3-selenazines and pyridazines. Optimal conditions involve stoichiometric excess and inert solvents (e.g., benzene) .
  • Derivatization : Used in GC analysis to derivatize sulfonamides and fatty acid amides, improving volatility and chromatographic resolution .

Q. How does DMF-DTBA function mechanistically in protecting carboxylic acids?

DMF-DTBA acts via nucleophilic transacetalation :

The acetal oxygen attacks the carbonyl carbon of the carboxylic acid.

tert-butoxide is released, forming a stabilized oxonium intermediate.

Re-protonation yields the tert-butyl ester.
This method avoids harsh acidic conditions, preserving acid-sensitive groups. Reaction efficiency depends on substrate solubility in aprotic solvents like toluene .

Q. What analytical techniques are critical for characterizing DMF-DTBA-derived intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms tert-butyl ester formation (e.g., δ ~1.47 ppm for tert-butyl protons) and amidine regiochemistry .
  • GC/MS : Quantifies derivatized products (e.g., fatty acid amides) using silylation agents like BSTFA .
  • Chromatography : Flash silica gel chromatography (hexane/EtOAc) purifies intermediates, with Rf values dependent on polarity .

Advanced Research Questions

Q. How can researchers optimize amidine synthesis yields using DMF-DTBA?

Key parameters include:

FactorOptimal ConditionImpact
Temperature 80–100°CHigher temps accelerate transacetalation but risk decomposition.
Solvent Benzene or tolueneAprotic solvents stabilize intermediates; polar solvents reduce yields .
Stoichiometry 2–4 equivalentsExcess reagent drives equilibrium but complicates purification .
For selenoamide reactions, yields improve with electron-withdrawing substituents (e.g., 78% for R=Ph vs. 38% for R=4-Cl-C₆H₄) .

Q. How to resolve contradictions in reported reaction yields for dibromoalkene synthesis?

Inconsistent yields (e.g., 42% vs. <20%) arise from:

  • Phosphine Impurities : Pre-stirring PPh₃ with Zn dust removes oxidized phosphine oxides, enhancing CBr₄ reactivity .
  • Moisture Sensitivity : DMF-DTBA hydrolyzes readily; rigorous drying of solvents/reactants is critical .
  • Substrate Steric Effects : Bulky tert-butyl groups slow nucleophilic attack; microwave-assisted heating may improve kinetics .

Q. What computational methods support mechanistic studies of DMF-DTBA-mediated reactions?

  • DFT Calculations : Model transition states for transacetalation, identifying charge distribution at the oxonium intermediate .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with amidine yields to predict optimal substrates .

Q. How does DMF-DTBA compare to other acetal reagents (e.g., DMF-DMA) in selectivity?

ReagentSelectivityApplication
DMF-DTBAHigh steric hindrancePrefers less hindered carbonyls (e.g., aliphatic acids over aromatics) .
DMF-DMA (dimethyl acetal)Broader reactivitySuitable for electron-deficient substrates (e.g., nitroaromatics) but requires lower temps (60–80°C) .
DMF-DTBA’s tert-butyl groups enhance stability but reduce solubility in polar media .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent yields for selenazine cyclization?

Variability arises from:

  • Reaction Time : Prolonged heating (>6 h) leads to selenazole byproducts via over-cyclization .
  • Catalyst Loading : BF₃·Et₂O concentrations >10 mol% promote side reactions (e.g., dimerization) .
  • Substrate Purity : Trace moisture hydrolyzes DMF-DTBA, reducing effective reagent concentration .

Q. Safety & Handling Protocols

Q. What precautions are essential when handling DMF-DTBA?

  • Moisture Control : Store under nitrogen; use dried solvents (e.g., molecular sieves) .
  • Protective Equipment : Gloves (nitrile), fume hood, and flame-resistant lab coat (flash point: 6–7°C) .
  • Deactivation : Quench excess reagent with aqueous NaHCO₃ before disposal .

Properties

IUPAC Name

N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQIOANXZVWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(N(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190284
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
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Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36805-97-7
Record name N,N-Dimethylformamide di-tert-butyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36805-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
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Record name 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
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Record name 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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